1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one, also known as Ro 64-0802, is a small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease involved in the degradation of incretin hormones, which regulate insulin secretion and glucose metabolism. Ro 64-0802 has been studied for its potential use in the treatment of type 2 diabetes and other metabolic disorders.
Scientific Research Applications
Neuroprotective and Antidepressant Potential
Compounds structurally related to 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one have shown promise in the behavioral pharmacology domain, particularly in profiling the anxiolytic and antidepressant potential of selective 5-hydroxytryptamine (HT)1B antagonists. One such compound, (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide (AR-A000002), has demonstrated anxiolytic activity in various animal models and antidepressant efficacy in several paradigms, suggesting utility for 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Anticancer and Antimalarial Activities
Tetrahydroisoquinoline derivatives, including those related to the queried compound, have been explored for their therapeutic activities across a range of applications, from cancer to malaria treatment. The US FDA approval of trabectedin for treating soft tissue sarcomas underscores the potential of these compounds in anticancer drug discovery. Additionally, these derivatives have shown promise as candidates for various infectious diseases, including malaria, tuberculosis, and HIV-infection, highlighting their broad therapeutic potential (Singh & Shah, 2017).
Neurodegeneration and Parkinson's Disease
Research into the mechanisms of action and injurious effects of complex I inhibitors, with 1-methyl-4-phenylpyridinium ion (MPP(+)) serving as a well-studied example, reveals the potential of isoquinoline derivatives as complex I inhibitors. These compounds have been implicated in anatomical, behavioral, and biochemical changes akin to those observed in Parkinson's disease, characterized by nigrostriatal dopaminergic neurodegeneration. This suggests a possible role for these compounds in studying and potentially treating neurodegenerative diseases (Kotake & Ohta, 2003).
properties
IUPAC Name |
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-9-18(10-8-11)14-12-5-3-4-6-13(12)17(2)16(20)15(14)19(21)22/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVWETTWFIFPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.